molecular formula C18H24 B076764 2,7-Di-tert-butylnaphthalene CAS No. 10275-58-8

2,7-Di-tert-butylnaphthalene

Cat. No. B076764
CAS RN: 10275-58-8
M. Wt: 240.4 g/mol
InChI Key: IHRUNSCACKKOPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-Di-tert-butylnaphthalene and related compounds often involves multi-step chemical reactions, including the tert-butylation of naphthalene derivatives. The methodologies for synthesizing such compounds can vary significantly, depending on the desired substitution pattern and the specific naphthalene derivative being targeted.

Molecular Structure Analysis

The molecular structure of 2,7-Di-tert-butylnaphthalene is characterized by the presence of bulky tert-butyl groups attached to the naphthalene core. These groups can significantly influence the compound's crystal structure, packing, and intermolecular interactions, as demonstrated by studies involving polymorphs of di-tert-butylnaphthalenes (Rheingold et al., 2000).

Chemical Reactions and Properties

2,7-Di-tert-butylnaphthalene undergoes various chemical reactions characteristic of substituted naphthalenes. Mass spectrometry studies have provided insights into the fragmentation patterns and stability of di-tert-butylnaphthalene ions, highlighting the influence of tert-butyl groups on the molecular ions' decomposition pathways (Weniger et al., 1999).

Physical Properties Analysis

The physical properties of 2,7-Di-tert-butylnaphthalene, including its melting point, boiling point, and solubility, are affected by the sterically hindered tert-butyl groups. These groups can hinder close packing in the solid state, leading to lower melting points compared to naphthalene itself.

Chemical Properties Analysis

The chemical properties of 2,7-Di-tert-butylnaphthalene are influenced by the electron-donating effect of the tert-butyl groups. These effects can alter the compound's reactivity towards electrophilic aromatic substitution and other chemical reactions. Studies on the synthesis and reactivity of tert-butylated naphthalenes provide valuable information on the chemical behavior of these compounds (Ito et al., 1997).

Scientific Research Applications

  • Superlattices and Polymorphs : A study on 2,6-di-tert-butylnaphthalene, a compound closely related to 2,7-Di-tert-butylnaphthalene, explored its polymorphs and used low-frequency 1H NMR spin–lattice relaxation rate measurements for characterization (Rheingold et al., 2000).

  • Regioselective Dialkylation : Research on the alkylation of naphthalene, including the production of 2,7-Di-tert-butylnaphthalene, has been optimized to achieve high yields. This process is significant for synthesizing valuable raw materials like polyethylene naphthalate (PEN) (Smith & Roberts, 2000).

  • Nitration for Compound Formation : The nitration of 2,7-di-tert-butylnaphthalene 1,8-disulfide with fuming nitric acid led to the creation of a new compound, demonstrating the chemical versatility of the substance (Jiang, Wan, & Chen, 2008).

  • Catalytic Performance Enhancement : Altering the porosity and acidity of certain zeolites has been shown to improve their performance in catalyzing the tert-butylation of naphthalene, a reaction that involves 2,7-Di-tert-butylnaphthalene (Huang et al., 2019).

  • NMR Spectroscopy Analysis : The 13C FT—NMR and 1H FT—NMR spectra of mono- and di-tert-butylnaphthalenes, including 2,7-Di-tert-butylnaphthalene, have been studied, providing valuable diagnostic features for distinguishing isomers (Srivastava, Bhatnagar, & Joshi, 1981).

  • Selective Alkylation Studies : Research on the selective alkylation of naphthalene with tert-butyl alcohol over modified zeolites highlighted the potential for synthesizing di-tert-butylnaphthalenes efficiently (Wang et al., 2008).

  • Vapor Pressures and Thermodynamic Stability : The thermodynamic properties, including vapor pressures and stability of 2,6-di-tert-butylnaphthalene, another closely related compound, have been characterized, offering insights into its physical properties (Santos et al., 2016).

Safety And Hazards

When handling 2,7-Di-tert-butylnaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

2,7-ditert-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24/c1-17(2,3)15-9-7-13-8-10-16(18(4,5)6)12-14(13)11-15/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRUNSCACKKOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346721
Record name 2,7-Di-tert-butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butylnaphthalene

CAS RN

10275-58-8
Record name 2,7-Di-tert-butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Di-tert-butylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
HE Nürsten, AT Peters - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
874. l-tert.-Butylacenaphthene, a liquid, bp 155-160"/0* 8 mm., was synthesised by Buu-Hoi and Cagniant (Rev. sci., 1942, 80, 176) and was therefore quite different from the …
Number of citations: 1 pubs.rsc.org
G Kamalakar, MR Prasad, SJ Kulkarni… - Microporous and …, 2002 - Elsevier
The vapour phase tert-butylation of naphthalene was carried out over modified Y, MCM-41 and SAPO-5 catalysts. CeY was found to be better catalyst among the catalysts screened for …
Number of citations: 28 www.sciencedirect.com
M Menard, L Mitchell, J Komlossy… - Canadian Journal of …, 1961 - cdnsciencepub.com
Commercial sodium di-tert-butylnaphthalenesulphonate has been resolved into its isomers, which were shown to be sodium 2,6- and 2,7-di-tert-butylnaphthalene-4-sulphonates. …
Number of citations: 11 cdnsciencepub.com
RS Grainger, B Patel, BM Kariuki - Angewandte Chemie, 2009 - Wiley Online Library
Oxidation and reduction of the disulfide (SÀS) bond are fundamental transformations of importance not only in chemistry, but also in many biological systems (eg proteins containing …
Number of citations: 33 onlinelibrary.wiley.com
K Smith, AKH Al-Khalaf, GA El-Hiti, S Pattisson - Green chemistry, 2012 - pubs.rsc.org
Highly regioselective di-tert-amylation of naphthalene using different alcohols can be achieved over a H-mordenite (HM) zeolite. For example, the tert-amylation of naphthalene using …
Number of citations: 29 pubs.rsc.org
E Illingworth, AT Peters - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
Although acenaphthene with tert.-butyl chloride and aluminium chloride in carbon disulphide gives 2-tert.-butyl-and 2: 5-di-tert.-butyl-acenaphthene, use of anhydrous ferric chloride as …
Number of citations: 0 pubs.rsc.org
K Weniger, M Jost… - European Mass …, 1999 - journals.sagepub.com
The mass spectrometric fragmentations of isomeric di-tert-butylnaphthalenes 1–6 and benzyl-tert-butylnaphthalenes 8 and 9 have been studied using deuterated derivatives and the …
Number of citations: 4 journals.sagepub.com
علاء خضير هاشم الربيعي - 2015‎ - repository.uobabylon.edu.iq
Highly regioselective di-tert-amylation of naphthalene using different alcohols can be achieved over a H-mordenite (HM) zeolite. For example, the tert-amylation of naphthalene using …
Number of citations: 2 repository.uobabylon.edu.iq
IB Goldberg, BM Peake - The Journal of Physical Chemistry, 1977 - ACS Publications
Alkyl substituted aromatic hydrocarbon radical ions are of considerable interest because they provide chemically simple series of radicals in which the effect of substituent groups can …
Number of citations: 13 pubs.acs.org
Y Morita, K Fukui, S Suzuki, T Aoki, S Nakazawa… - Polyhedron, 2003 - Elsevier
1,3-Diazaphenalenyl is a typical example of the isoelectronic mode of heteroatomic modification for phenalenyl. Recently, we have designed and isolated 2,5,8-tri-tert-butyl-1,3-…
Number of citations: 18 www.sciencedirect.com

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